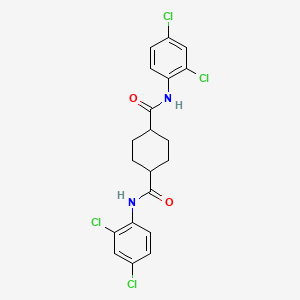![molecular formula C20H21NO2 B4983519 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one CAS No. 5759-56-8](/img/structure/B4983519.png)
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as EPC or NSC 95397, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of cyclohexenones and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have neuroprotective effects in animal models of neurological disorders. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One advantage of using 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is that it is relatively easy to synthesize and has been shown to have a variety of biological activities. However, one limitation of using 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for cancer and neurological disorders. Another area of interest is to study the pharmacokinetics and pharmacodynamics of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, which could provide valuable information for the development of clinical trials. Finally, there is a need for more studies to evaluate the safety and efficacy of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, which could lead to its eventual use as a therapeutic agent.
合成方法
The synthesis of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves the condensation of 2-ethoxyaniline and cyclohexanone in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent such as toluene or chloroform and requires careful control of temperature and reaction time. The yield of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be improved by using a more reactive form of the catalyst or optimizing the reaction conditions.
科学研究应用
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is cancer research, where 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-tumor activity in vitro and in vivo. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-(2-ethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20-11-7-6-10-19(20)21-17-12-16(13-18(22)14-17)15-8-4-3-5-9-15/h3-11,14,16,21H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGPRDARLEINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386610 |
Source


|
| Record name | STK021482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5759-56-8 |
Source


|
| Record name | STK021482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)

